4-chloro-N-ethylpyridin-2-amine
Overview
Description
4-chloro-N-ethylpyridin-2-amine is an organic compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, where the pyridine ring is substituted with a chlorine atom at the 4-position and an ethylamine group at the 2-position
Mechanism of Action
Target of Action
The primary target of 4-chloro-N-ethylpyridin-2-amine is the histamine H1 receptor . This receptor plays a crucial role in mediating the physiological responses to histamine, a biogenic amine that contributes to a variety of biological processes including inflammation, gastric acid secretion, and neurotransmission .
Mode of Action
This compound acts as an antagonist at the histamine H1 receptor . By binding to this receptor, it blocks the action of endogenous histamine, which can lead to temporary relief of the negative symptoms brought on by histamine .
Biochemical Pathways
Histamine signaling plays a key role in allergic reactions and inflammatory responses, so blocking this pathway can help alleviate symptoms associated with these conditions .
Result of Action
The molecular and cellular effects of this compound’s action are largely tied to its antagonistic effect on the histamine H1 receptor. By blocking the action of histamine, it can help to alleviate the symptoms associated with conditions like allergies and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-ethylpyridin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloropyridine.
Ethylation: The 2-chloropyridine undergoes an ethylation reaction using ethylamine under controlled conditions to introduce the ethylamine group at the 2-position.
Chlorination: The resulting intermediate is then subjected to chlorination to introduce the chlorine atom at the 4-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity.
Catalysts: Catalysts may be employed to enhance the reaction rate and selectivity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-ethylpyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-chloro-N-ethylpyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is used in biological research to study the effects of pyridine derivatives on cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-chloropyridine: Lacks the ethylamine group, making it less versatile in certain applications.
N-ethylpyridin-2-amine:
4-chloro-N-methylpyridin-2-amine: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical properties.
Properties
IUPAC Name |
4-chloro-N-ethylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-2-9-7-5-6(8)3-4-10-7/h3-5H,2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUPVMQNBJYJRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653960 | |
Record name | 4-Chloro-N-ethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150618-09-9 | |
Record name | 4-Chloro-N-ethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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